1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one
Description
1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one is a substituted indole derivative characterized by a 4-aminophenyl group at position 1, two methyl groups at position 6 (geminal dimethyl), and an additional methyl group at position 2. The compound’s core structure includes a partially hydrogenated indole ring system (5,6,7-trihydroindol-4-one), which confers rigidity and influences its electronic properties.
The 4-aminophenyl substituent is electron-donating, which may enhance solubility in polar solvents and influence reactivity in synthetic or pharmacological contexts. Similar compounds are often synthesized via multicomponent reactions involving phenacyl bromides, dimedone, and substituted anilines, as exemplified in .
Properties
IUPAC Name |
1-(4-aminophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-11-8-14-15(9-17(2,3)10-16(14)20)19(11)13-6-4-12(18)5-7-13/h4-8H,9-10,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPFFRBIZXSRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)N)CC(CC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392865 | |
| Record name | 1-(4-AMINOPHENYL)-2,6,6-TRIMETHYL-5,6,7-TRIHYDROINDOL-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865375-66-2 | |
| Record name | 1-(4-AMINOPHENYL)-2,6,6-TRIMETHYL-5,6,7-TRIHYDROINDOL-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its reactivity and properties.
Reduction: This reaction can be used to reduce any oxidized forms of the compound back to its original state.
Substitution: The aminophenyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aminophenyl ring .
Scientific Research Applications
1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity. The trihydroindol core may also play a role in stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The following table summarizes key analogs and their substituent-driven differences:
Physicochemical Properties
- Solubility: The 4-aminophenyl group’s polarity may enhance aqueous solubility relative to halogenated or acetylated analogs. For example, the acetylphenyl derivative () has a predicted density of 1.17 g/cm³ and acidic pKa of -6.32, suggesting poor water solubility .
- Thermal Stability : Boiling points for acetylphenyl derivatives exceed 470°C (), whereas methoxy or halogenated analogs (e.g., 4-fluorophenyl) may exhibit lower thermal stability due to weaker intermolecular forces .
Biological Activity
1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a trihydroindole core with an amino group attached to a phenyl ring.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential in mitigating oxidative stress in various biological systems. For instance, studies have shown that such compounds can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .
Neuroprotective Effects
Neuroprotection is another critical area of interest. The compound has been evaluated for its ability to protect neuronal cells from apoptosis and oxidative damage. In vitro studies demonstrated that it could significantly reduce cell death in neuronal cultures exposed to oxidative stressors .
Anticonvulsant Activity
The anticonvulsant potential of related compounds has been documented. For example, certain derivatives have been shown to modulate sodium channels and exert neuroprotective effects in seizure models . This suggests that this compound may also possess similar anticonvulsant properties.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antioxidant Mechanism : It scavenges free radicals and enhances the activity of antioxidant enzymes.
- Neuroprotective Pathways : It may inhibit apoptotic pathways and modulate neuroinflammatory responses.
- Ion Channel Modulation : The compound might interact with voltage-gated sodium channels, thus influencing neuronal excitability.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antioxidant activity in vitro with IC50 values comparable to established antioxidants. |
| Study B | Showed neuroprotective effects in animal models of oxidative stress-induced neuronal injury. |
| Study C | Reported anticonvulsant effects in rodent models with a mechanism involving sodium channel inhibition. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
